Rosuvastatin acyl-B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin acyl-B-D-glucuronide is a metabolite of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is formed in the body through the metabolic transformation of rosuvastatin, specifically through the conjugation with glucuronic acid . The formation of this metabolite is part of the body’s process to make the drug more water-soluble, facilitating its excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin acyl-B-D-glucuronide involves the conjugation of rosuvastatin with glucuronic acid. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction . The reaction conditions generally include physiological pH and temperature, as well as the presence of cofactors like UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic processes in the liver. This involves the use of purified enzymes and controlled reaction conditions to ensure the formation of the desired glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin acyl-B-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly reactive due to the presence of the acyl group, which can participate in transacylation and glycation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.
Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Results in the formation of rosuvastatin and glucuronic acid.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Rosuvastatin acyl-B-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of statins.
Biology: Helps in understanding the role of glucuronidation in drug metabolism and excretion.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of rosuvastatin, aiding in the development of more effective cholesterol-lowering therapies.
Mechanism of Action
The mechanism of action of rosuvastatin acyl-B-D-glucuronide involves its role as a metabolite of rosuvastatin. Rosuvastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial for cholesterol biosynthesis . The glucuronide conjugate facilitates the excretion of rosuvastatin by making it more water-soluble, thus aiding in its removal from the body through urine and bile .
Comparison with Similar Compounds
- Atorvastatin acyl-B-D-glucuronide
- Simvastatin acyl-B-D-glucuronide
- Pravastatin acyl-B-D-glucuronide
Comparison: Rosuvastatin acyl-B-D-glucuronide is unique due to its specific structure and the parent drug’s potency in lowering cholesterol levels. Compared to other statin glucuronides, it has a higher affinity for the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, making it more effective in reducing cholesterol synthesis .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDNYJLUILGBY-ZYBQEGLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN3O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.